4-Phenylindeno[1,2-d]dithiazole
Overview
Description
4-Phenylindeno[1,2-d]dithiazole is a heterocyclic compound that contains a fused dithiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylindeno[1,2-d]dithiazole typically involves the reaction of cyclic oximes with sulfur monochloride (S₂Cl₂) and pyridine in acetonitrile. This method allows for the selective formation of the dithiazole ring fused with various carbocycles . Another approach involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) as a key synthon .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Phenylindeno[1,2-d]dithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dithiazole rings to their corresponding thiol or thione derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiazole derivatives .
Scientific Research Applications
4-Phenylindeno[1,2-d]dithiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism by which 4-Phenylindeno[1,2-d]dithiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
1,2,3-Dithiazole: Shares a similar dithiazole core but lacks the fused indeno and phenyl groups.
1,2,3-Thiaselenazole: A selenium analog of dithiazole with similar antimicrobial properties.
4,5-Dichloro-1,2,3-Dithiazolium Chloride (Appel’s Salt): A precursor used in the synthesis of various dithiazole derivatives.
Uniqueness: 4-Phenylindeno[1,2-d]dithiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-phenylindeno[1,2-d]dithiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NS2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15(13)17-18-16-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOHRQDSJKNFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NSS3)C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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